molecular formula C12H18NO9P B12080216 [6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate

[6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate

Cat. No.: B12080216
M. Wt: 351.25 g/mol
InChI Key: CJTXANSQOPINCC-UHFFFAOYSA-N
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Description

[6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminophenoxy group, multiple hydroxyl groups, and a phosphate group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate typically involves multiple steps, starting with the preparation of the aminophenoxy precursor. This precursor is then subjected to a series of reactions to introduce the hydroxyl groups and the phosphate group. Common reagents used in these reactions include phosphorus oxychloride, hydroxylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aminophenoxy group can be reduced to form different amine derivatives.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

[6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of [6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The aminophenoxy group may interact with enzymes or receptors, while the phosphate group can participate in phosphorylation reactions, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate apart is its combination of aminophenoxy, hydroxyl, and phosphate groups, which provide a unique set of chemical properties and reactivity. This makes it a valuable compound for diverse scientific and industrial applications.

Properties

IUPAC Name

[6-(4-aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO9P/c13-6-1-3-7(4-2-6)21-12-11(16)10(15)9(14)8(22-12)5-20-23(17,18)19/h1-4,8-12,14-16H,5,13H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTXANSQOPINCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NO9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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